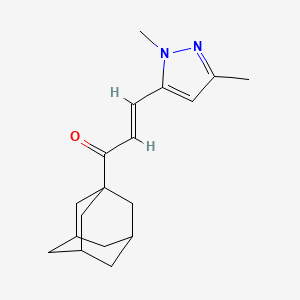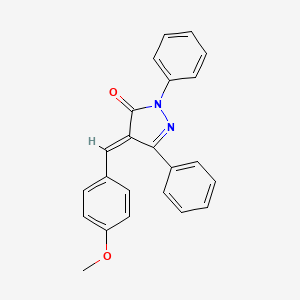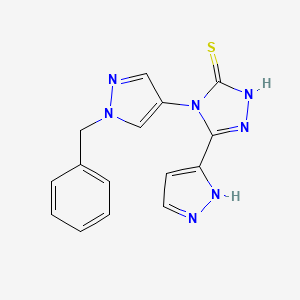![molecular formula C11H12F2N4O2S2 B14928895 ethyl (3E)-3-{2-[4-cyano-3-(methylsulfanyl)-1,2-thiazol-5-yl]hydrazinylidene}-4,4-difluorobutanoate](/img/structure/B14928895.png)
ethyl (3E)-3-{2-[4-cyano-3-(methylsulfanyl)-1,2-thiazol-5-yl]hydrazinylidene}-4,4-difluorobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 3-{(E)-2-[4-CYANO-3-(METHYLSULFANYL)-5-ISOTHIAZOLYL]HYDRAZONO}-4,4-DIFLUOROBUTANOATE: is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a combination of functional groups, including cyano, methylsulfanyl, and isothiazolyl, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-{(E)-2-[4-CYANO-3-(METHYLSULFANYL)-5-ISOTHIAZOLYL]HYDRAZONO}-4,4-DIFLUOROBUTANOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the isothiazole ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the cyano and methylsulfanyl groups: These functional groups are introduced through nucleophilic substitution reactions.
Hydrazone formation: The hydrazone moiety is formed by reacting the intermediate with hydrazine derivatives.
Esterification: The final step involves esterification to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 3-{(E)-2-[4-CYANO-3-(METHYLSULFANYL)-5-ISOTHIAZOLYL]HYDRAZONO}-4,4-DIFLUOROBUTANOATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can replace the cyano or methylsulfanyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols are employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
ETHYL 3-{(E)-2-[4-CYANO-3-(METHYLSULFANYL)-5-ISOTHIAZOLYL]HYDRAZONO}-4,4-DIFLUOROBUTANOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ETHYL 3-{(E)-2-[4-CYANO-3-(METHYLSULFANYL)-5-ISOTHIAZOLYL]HYDRAZONO}-4,4-DIFLUOROBUTANOATE involves interactions with specific molecular targets. The cyano and isothiazolyl groups can interact with enzymes or receptors, modulating their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- ETHYL CYANO((4-NITROPHENYL)HYDRAZONO)ACETATE
- ETHYL CYANO((4-METHYL-3-NITROPHENYL)HYDRAZONO)ACETATE
Uniqueness
ETHYL 3-{(E)-2-[4-CYANO-3-(METHYLSULFANYL)-5-ISOTHIAZOLYL]HYDRAZONO}-4,4-DIFLUOROBUTANOATE is unique due to the presence of both cyano and methylsulfanyl groups on the isothiazole ring, combined with the difluorobutanoate moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Propiedades
Fórmula molecular |
C11H12F2N4O2S2 |
|---|---|
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
ethyl (3E)-3-[(4-cyano-3-methylsulfanyl-1,2-thiazol-5-yl)hydrazinylidene]-4,4-difluorobutanoate |
InChI |
InChI=1S/C11H12F2N4O2S2/c1-3-19-8(18)4-7(9(12)13)15-16-10-6(5-14)11(20-2)17-21-10/h9,16H,3-4H2,1-2H3/b15-7+ |
Clave InChI |
OIOAAMNZVAQGMM-VIZOYTHASA-N |
SMILES isomérico |
CCOC(=O)C/C(=N\NC1=C(C(=NS1)SC)C#N)/C(F)F |
SMILES canónico |
CCOC(=O)CC(=NNC1=C(C(=NS1)SC)C#N)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(1-benzyl-1H-pyrazol-4-yl)-5-[1-(methylsulfonyl)piperidin-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B14928847.png)
![6-bromo-N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14928869.png)
![methyl 5-{[{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}(furan-2-ylmethyl)amino]methyl}furan-2-carboxylate](/img/structure/B14928870.png)

![3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}propanehydrazide](/img/structure/B14928880.png)
![N-(3-methoxypropyl)-2-{[3-(1,1,2,2-tetrafluoroethoxy)phenyl]carbonyl}hydrazinecarbothioamide](/img/structure/B14928886.png)
![(5E)-5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14928894.png)

![Ethyl 4-carbamoyl-3-methyl-5-{[(2,3,5,6-tetrafluorophenoxy)acetyl]amino}thiophene-2-carboxylate](/img/structure/B14928902.png)
![(5Z)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-[4-(ethylsulfonyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one](/img/structure/B14928909.png)
![(E)-3-(1-ethylpyrazol-4-yl)-N-[1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-3-yl]prop-2-enamide](/img/structure/B14928918.png)


